molecular formula C33H35NO3S2 B13376753 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one

5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one

Cat. No.: B13376753
M. Wt: 557.8 g/mol
InChI Key: XFLZBXLXTMKBAZ-JJKYIXSRSA-N
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Description

5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones and xanthones. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a xanthone moiety and a decyloxybenzylidene group. The presence of these functional groups endows the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C33H35NO3S2

Molecular Weight

557.8 g/mol

IUPAC Name

(5E)-5-[(4-decoxyphenyl)methylidene]-2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H35NO3S2/c1-2-3-4-5-6-7-8-13-22-36-25-20-18-24(19-21-25)23-30-32(35)34(33(38)39-30)31-26-14-9-11-16-28(26)37-29-17-12-10-15-27(29)31/h9-12,14-21,23,31H,2-8,13,22H2,1H3/b30-23+

InChI Key

XFLZBXLXTMKBAZ-JJKYIXSRSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Preparation Methods

The synthesis of 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(decyloxy)benzaldehyde with 2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The decyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions using appropriate alkyl halides and bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiazolidinone and xanthone moieties are known to interact with various biological targets, making the compound a candidate for drug development.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. The xanthone moiety can interact with DNA and proteins, leading to potential anticancer effects. The compound’s ability to modulate oxidative stress and inflammation pathways further contributes to its biological activities .

Comparison with Similar Compounds

Similar compounds to 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one include other thiazolidinones and xanthones. Some examples are:

The uniqueness of this compound lies in its combined thiazolidinone and xanthone structure, which provides a broader range of chemical and biological activities compared to its individual components.

Biological Activity

5-[4-(Decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features that include a thiazolidinone ring and a xanthone moiety. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular Formula C₃₃H₃₅NO₃S₂
Molecular Weight 557.8 g/mol
IUPAC Name (5E)-5-[(4-decyloxyphenyl)methylidene]-2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one
Boiling Point 669.6 ± 65.0 °C (predicted)
Density 1.26 ± 0.1 g/cm³ (predicted)

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The thiazolidinone moiety is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in inflammatory processes.
  • Anticancer Activity : The xanthone component can interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
  • Oxidative Stress Modulation : The compound may modulate oxidative stress pathways, contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro assays on cancer cell lines such as HeLa and MCF-7 have shown that the compound induces cell cycle arrest and apoptosis.
Cell LineIC₅₀ (µM)
HeLa15 µM
MCF-720 µM

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays:

  • DPPH Radical Scavenging Activity : The antioxidant potential was assessed using the DPPH assay, showing effective scavenging activity with an IC₅₀ value of 50 µg/mL.

This suggests that the compound may mitigate oxidative stress-related inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of thiazolidinone derivatives, including this compound, highlighting its promising antimicrobial activity against resistant strains .
  • Anticancer Research : Another research article focused on the synthesis of xanthone-based thiazolidinones and their evaluation against various cancer cell lines, showcasing significant cytotoxic effects and potential mechanisms involving apoptosis .
  • Inflammation Modulation : A study investigated the anti-inflammatory effects of thiazolidinones in animal models, demonstrating reduced inflammatory markers upon treatment with this compound .

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